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Compound of Interest

Compound Name: Dibutyl adipate

Cat. No.: B094505

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dibutyl
adipate, a widely used excipient and plasticizer. The following sections detail the infrared (IR)
and nuclear magnetic resonance (NMR) spectral properties, offering a foundational dataset for
material identification, purity assessment, and quality control in research and pharmaceutical
development.

Infrared (IR) Spectroscopy

The infrared spectrum of dibutyl adipate is characterized by strong absorption bands
corresponding to the vibrations of its ester functional group and aliphatic chains.

Data Presentation: IR Spectrum

Wavenumber (cm~?) Intensity Assignment

2961, 2936, 2874 Strong C-H stretching (alkane)
1738 Very Strong C=0 stretching (ester)
1466 Medium C-H bending (alkane)
1381 Medium C-H bending (alkane)
1246, 1175, 1070 Strong C-O stretching (ester)
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of dibutyl
adipate, confirming the connectivity of the butyl and adipate moieties.

'H NMR Spectroscopy

The proton NMR spectrum exhibits distinct signals for the different methylene and methyl
groups in the butyl chains and the adipate backbone.

Data Presentation: *H NMR Spectrum (500 MHz, CDCIs)

. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
-O-CH2-CHz-
4.06 Triplet 4H 6.7
CH2-CHs
2.29 Triplet 4H 7.5 -OOC-CH2z-CHz2-
1.66 Multiplet 4H - -OOC-CH2-CHz2-
-O-CH2-CHz-
1.61 Multiplet 4H -
CH2-CHs
-O-CH2-CHa2-
1.38 Sextet 4H 7.4
CH2-CHs
0.93 Triplet 6H 7.4 -CHz2-CHs

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides complementary information, showing five distinct
carbon environments within the symmetric dibutyl adipate molecule.

Data Presentation: 33C NMR Spectrum (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assighment
173.2 C=0

64.4 -O-CHa-

34.0 -OO0C-CHa-
30.6 -O-CH2-CHa2-
24.3 -O0C-CHz2-CHa-
19.1 -CHz2-CHs

13.7 -CHs

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat dibutyl adipate.

Methodology: A thin film of liquid dibutyl adipate was placed between two potassium bromide
(KBr) plates. The spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Instrument: FTIR Spectrometer

o Sample Preparation: A single drop of dibutyl adipate was applied to the surface of a clean
KBr plate. A second KBr plate was carefully placed on top to create a thin, uniform liquid film.

o Data Acquisition: The spectrum was acquired over the range of 4000-400 cm~1. A
background spectrum of the clean KBr plates was recorded and automatically subtracted
from the sample spectrum.

o Data Processing: The resulting interferogram was Fourier-transformed to produce the final
infrared spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of dibutyl adipate.

Methodology: Dibutyl adipate was dissolved in deuterated chloroform (CDClIs) containing

tetramethylsilane (TMS) as an internal standard. Both *H and 3C NMR spectra were acquired

on a 500 MHz NMR spectrometer.

Instrument: 500 MHz NMR Spectrometer

Sample Preparation: Approximately 20 mg of dibutyl adipate was dissolved in 0.7 mL of
CDCls (99.8% D) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

H NMR Data Acquisition:

o Pulse Sequence: Standard single-pulse sequence.

o Spectral Width: 16 ppm

o Number of Scans: 16

o Relaxation Delay: 1.0 s

13C NMR Data Acquisition:

o Pulse Sequence: Proton-decoupled single-pulse sequence.
o Spectral Width: 250 ppm

o Number of Scans: 128

o Relaxation Delay: 2.0 s

Data Processing: The free induction decays (FIDs) were Fourier-transformed, and the
resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the
TMS signal at 0.00 ppm for both *H and 3C spectra.

Mandatory Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
sample like dibutyl adipate.

Workflow for Spectroscopic Analysis of Dibutyl Adipate

Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR) Spectroscopy
Liquid Sample Liquid Sample
(Dibutyl Adipate) (Dibutyl Adipate)
Prepare Thin Film Dissolve in CDCls

(between KBr plates) with TMS
Acquire FTIR Spectrum Acquire 'H & 13C Spectra
(4000-400 cm~1) (500 MHz)
Data Processing Data Processing
(Fourier Transform) (Fourier Transform)
. Spectral Analysis
(?gzliti\ags?nr?rg:ft) (Peak Assignment,
9 Coupling Constants)

Click to download full resolution via product page

Caption: Workflow for the IR and NMR spectroscopic analysis of dibutyl adipate.

« To cite this document: BenchChem. [Spectroscopic Profile of Dibutyl Adipate: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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